

what is caffeic acid and where is it found

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Compound Focus: Caffeic Acid

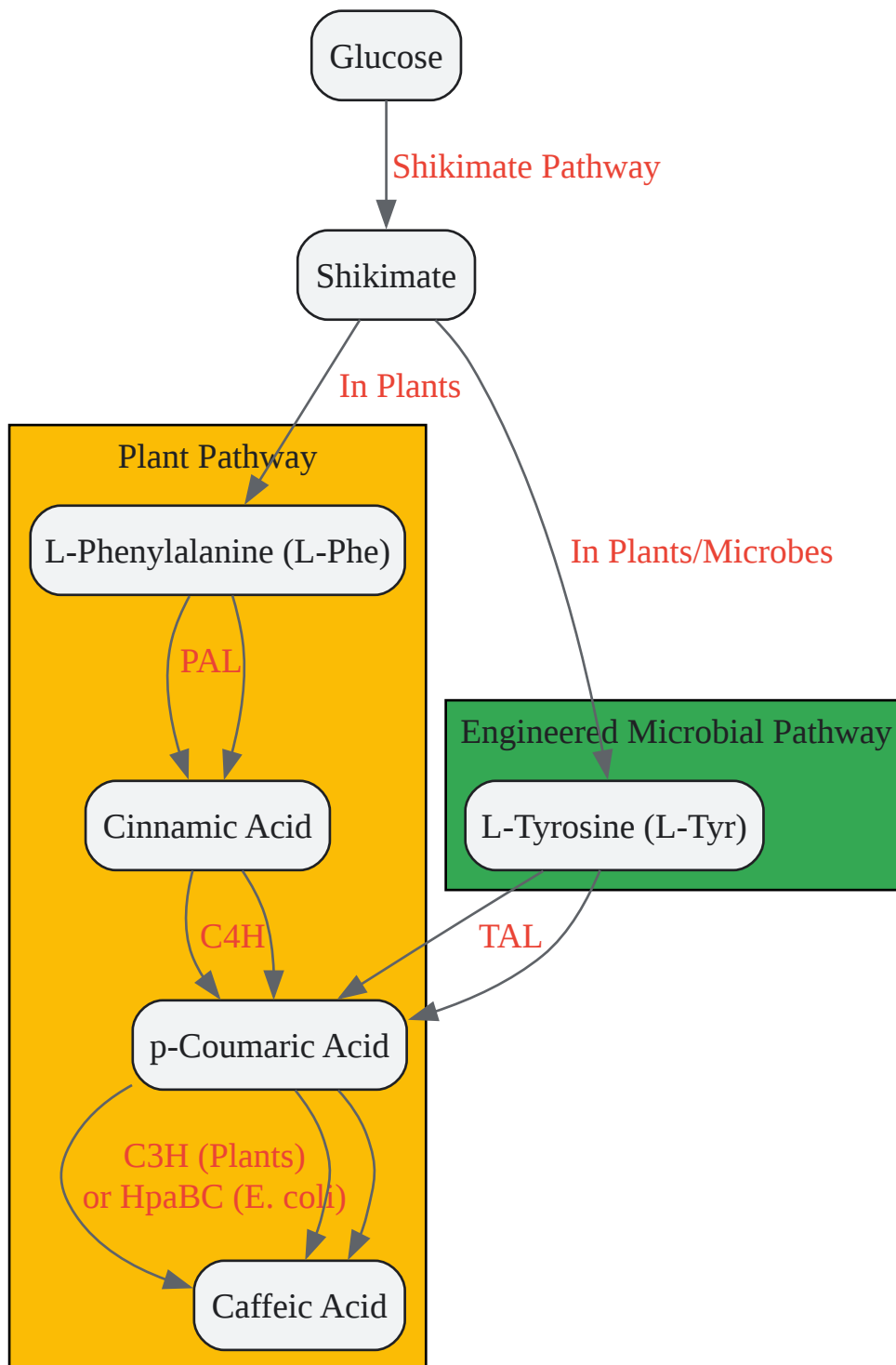
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Biosynthesis Pathways

Caffeic acid is synthesized in plants through the shikimate pathway, but its production in microbial systems like *E. coli* requires engineering a heterologous pathway. The following diagram illustrates the core biosynthetic route:



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*Core and engineered biosynthetic pathways of **caffeic acid** in plants and microbes.*

- **In Plants:** The primary route starts with **L-Phenylalanine (L-Phe)**. The enzyme **Phenylalanine Ammonia Lyase (PAL)** deaminates L-Phe to form **Cinnamic Acid**. **Cinnamate-4-Hydroxylase**

(C4H), a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce **p-Coumaric Acid**. Finally, another cytochrome P450, **p-Coumarate 3-Hydroxylase (C3H)**, converts p-coumaric acid into **Caffeic Acid** [1].

- **In Engineered Microbes (E. coli)**: A more efficient heterologous pathway utilizes **L-Tyrosine (L-Tyr)**. The enzyme **Tyrosine Ammonia Lyase (TAL)** directly converts L-Tyr into **p-Coumaric Acid**, bypassing the need for C4H. The subsequent 3-hydroxylation is achieved using the endogenous *E. coli* enzyme complex **4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC)**, which can efficiently convert p-coumaric acid to **Caffeic Acid** [2] [3].

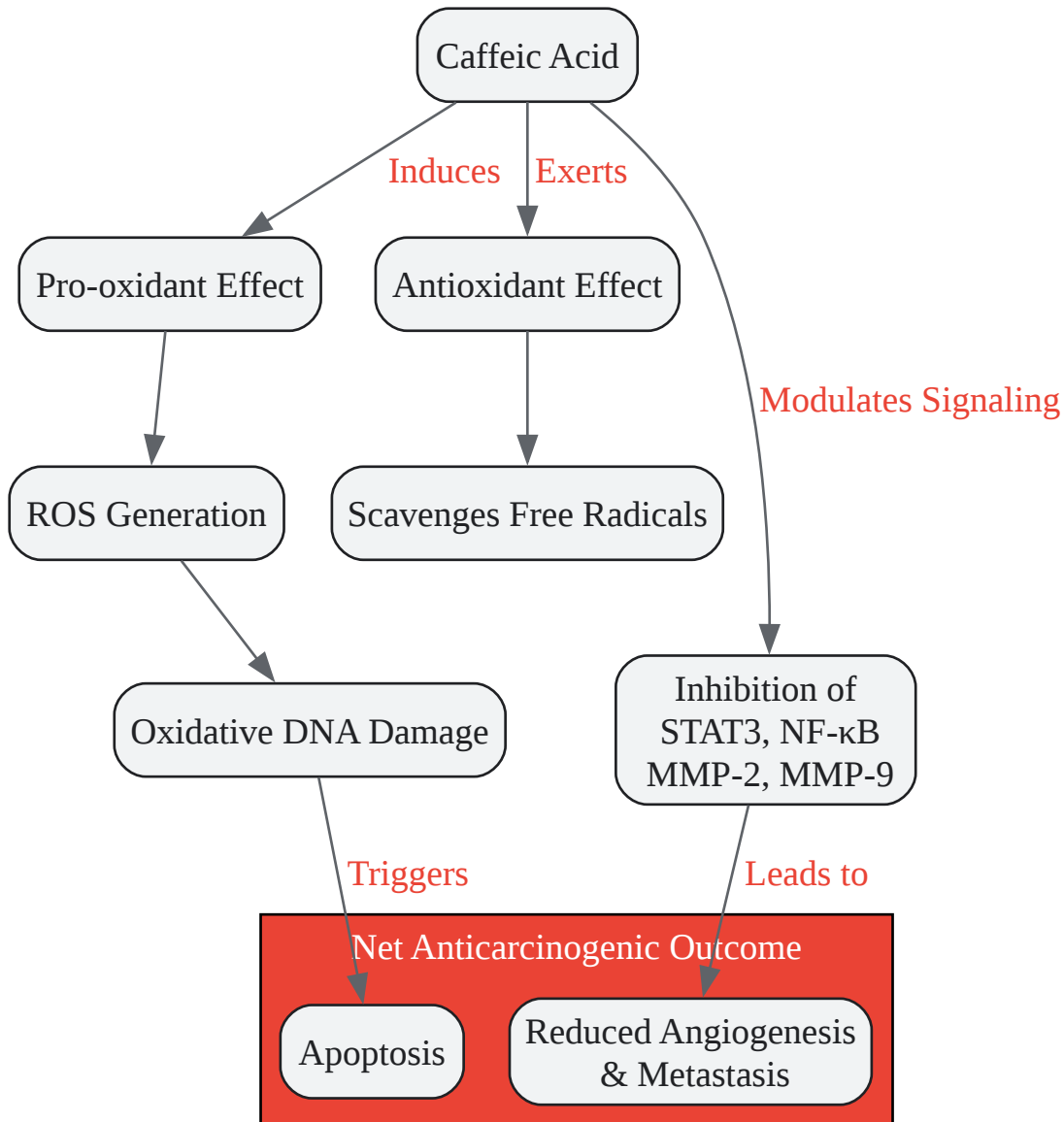
Natural Occurrence in Food and Herbs

Caffeic acid is rarely found in its free form in plants; it is typically esterified. The most common conjugates are **chlorogenic acids**, which are esters formed between **caffeic acid** and quinic acid [4] [1]. The table below summarizes the content of free **caffeic acid** and its conjugates in various foods and herbs:

Food/Herb	Reported Content (Free & Conjugated)	Notes
Herbs (Thyme, Sage, Rosemary)	>1000 ppm (mg/kg) [4]	Among the richest dietary sources.
Oregano, Basil	High [5]	Specific quantitative data from analysis.
Bay Leaf	High [5]	Particularly high in dicaffeoylquinic acids.
Black Chokeberry	141 mg/100 g [6]	Notable for fruit content.
Coffee Brew	63.1-96.0 mg/100 ml [6]	A major source in many diets.
Propolis	Found in [1] [7]	Source of Caffeic Acid Phenethyl Ester (CAPE).
Collard Greens, Chicory	High [5]	Rich in monocaffeoylquinic acids like 5-CQA.

Pharmacological Activities and Mechanisms

Caffeic acid and its derivatives exhibit a range of biological activities driven by their antioxidant chemical structure. The diagram below outlines the key mechanisms involved in its anticarcinogenic effects, particularly in Hepatocellular Carcinoma (HCC):



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*Proposed molecular mechanisms for the anticarcinogenic effects of **caffeic acid**.*

- **Antioxidant and Pro-oxidant Activities:** The catechol group in its structure allows **caffeic acid** to act as an antioxidant, scavenging free radicals and protecting against oxidative stress [1] [8].

Paradoxically, in a cancer cell context, it can exhibit a **pro-oxidant** effect, inducing reactive oxygen species (ROS) that cause oxidative DNA damage and trigger apoptosis (programmed cell death) [1] [7].

- **Anti-inflammatory and Immunomodulatory Effects:** **Caffeic acid** can attenuate the production of pro-inflammatory cytokines like TNF- α and IL-6, and suppress the activation of key transcription factors like **NF- κ B** and **STAT3**, which are involved in cell survival and proliferation [1] [9].
- **Impact on Metastasis:** It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs) such as **MMP-2** and **MMP-9**, which are crucial for tumor metastasis [1].

Analytical and Production Methods

Analytical Techniques

- **High-Performance Liquid Chromatography (HPLC):** The primary method for separation and quantification. Reverse-phase HPLC with UV or electrochemical detection is standard. It effectively separates *cis* and *trans* isomers [4] [5].
- **Gas Chromatography (GC):** Used after derivatization (e.g., forming trimethylsilyl derivatives) for analysis of non-volatile organic acids [4].

Production Protocols

- Microbial Production in *E. coli*: A proven protocol for de novo synthesis involves [2] [3]:
 - **Strain Engineering:** Use a tyrosine-overproducing *E. coli* host (e.g., BL21 (DE3) Δ tyrR).
 - **Pathway Construction:** Co-express a high-activity **Tyrosine Ammonia Lyase (TAL)** from sources like *Rhodobacter capsulatus* and the endogenous **HpaBC** complex on expression vectors.
 - **Fermentation:** Cultivate in a defined fermentation medium (e.g., containing glucose, yeast extract, and other salts) in shake flasks or bioreactors.
 - **Optimization Strategies:** Enhance titer by knocking out competing pathways, engineering cofactor (FAD) supply, and overexpressing efflux transporters to reduce cytotoxicity. This approach has achieved titers over **7.9 g/L** in a 5-L fermenter [2].

Therapeutic Potential and Derivatives

Research has explored the therapeutic potential of **caffeic acid** and its semi-synthetic derivatives:

- **Caffeic Acid Phenethyl Ester (CAPE):** A hydrophobic derivative from propolis with potent anti-inflammatory and anticancer properties, acting by inhibiting NF- κ B and other signaling pathways [10]

[9].

- **Chlorogenic Acids (CGA):** Esters of **caffeic acid** and quinic acid (e.g., 5-CQA) show antioxidant, anti-inflammatory, and neuroprotective activities [10].
- **Other Analogs:** Ester, amide, and hybrid derivatives are being developed to enhance antibacterial and antioxidant activities [10].

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